molecular formula C10H9N3O5 B064040 Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 178160-22-0

Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B064040
CAS No.: 178160-22-0
M. Wt: 251.2 g/mol
InChI Key: PZZXOYLHFQSEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, also known as EDDIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDDIC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. In

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been found to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in lab experiments is its ease of synthesis. This compound can be synthesized using a relatively simple and straightforward method, which makes it readily available for research purposes. Additionally, this compound has been found to exhibit promising therapeutic effects in various diseases, which makes it an attractive candidate for further research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are several future directions for the research on Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. One potential direction is to further explore its therapeutic potential in various diseases, such as cancer and Alzheimer's disease. Another direction is to investigate the mechanism of action of this compound in more detail, which may help to design more targeted experiments. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of more effective therapeutic agents.

Synthesis Methods

Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the cyclization of the reduced intermediate with hydrazine hydrate.

Scientific Research Applications

Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of the disease. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Properties

178160-22-0

Molecular Formula

C10H9N3O5

Molecular Weight

251.2 g/mol

IUPAC Name

ethyl 5-nitro-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C10H9N3O5/c1-2-18-10(15)12-8-4-3-6(13(16)17)5-7(8)9(14)11-12/h3-5H,2H2,1H3,(H,11,14)

InChI Key

PZZXOYLHFQSEQP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1

synonyms

ETHYL 5-NITRO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE

Origin of Product

United States

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